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Abstract
(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid, CAS 186046-80-0, is a critical

chemical intermediate, primarily utilized in the synthesis of peptide nucleic acid (PNA)

monomers. This guide provides a comprehensive overview of its chemical properties, a

plausible synthetic route, and its pivotal role within the widely adopted Fmoc/Bhoc PNA solid-

phase synthesis strategy. Detailed experimental protocols for its synthesis and subsequent

conversion into a complete PNA monomer are presented, offering field-proven insights for

researchers in molecular biology, diagnostics, and antisense therapeutics.

Introduction: Unveiling the Role of a Specialty
Chemical
(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid is not a therapeutic agent in itself,

but rather a crucial building block for the creation of synthetic DNA/RNA analogs known as

Peptide Nucleic Acids (PNAs). PNAs possess a neutral N-(2-aminoethyl)glycine backbone

instead of the negatively charged sugar-phosphate backbone of native nucleic acids.[1] This
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fundamental difference confers unique properties to PNAs, including high-affinity binding to

complementary DNA and RNA sequences, enhanced specificity, and significant resistance to

enzymatic degradation by nucleases and proteases.[2]

The compound in focus serves as the protected nucleobase component for the adenine PNA

monomer. The benzhydryloxycarbonyl (Bhoc) group is an acid-labile protecting group for the

exocyclic amine of the purine base, which is a cornerstone of the popular and milder

Fmoc/Bhoc PNA synthesis chemistry.[3][4] This guide will delve into the practical synthesis and

application of this key intermediate.

Physicochemical Properties and Data
Summarized below are the key physicochemical properties of (6-
Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid.

Property Value Reference

CAS Number 186046-80-0 [3]

Molecular Formula C21H17N5O4 [3]

Molecular Weight 403.39 g/mol [3]

Appearance White to off-white solid [4]

Purity Typically ≥95% [5]

Predicted Density 1.41 ± 0.1 g/cm³ [3]

Predicted pKa 3.50 ± 0.10 [3]

The Synthetic Pathway: From Adenine to a
Protected PNA Precursor
While specific proprietary synthesis routes may vary, a chemically sound and efficient pathway

can be postulated based on established methods for analogous compounds, such as the

synthesis of N-acylated purine-9-yl acetic acids.[6] The synthesis can be logically broken down

into three main stages: N9-alkylation of adenine, protection of the exocyclic N6-amine, and

finally, deprotection of the carboxyl group.
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Figure 1: Plausible synthetic pathway for (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic
acid.

Detailed Experimental Protocol: Synthesis
This protocol is a representative, self-validating system based on established chemical

principles for purine modification.

Step 1: N9-Alkylation of Adenine

Rationale: The initial step involves the selective alkylation of the N9 position of adenine with

a protected form of acetic acid, typically a tert-butyl ester, to prevent self-polymerization or

unwanted side reactions with the carboxyl group in subsequent steps.

Procedure:

Suspend adenine in a suitable aprotic polar solvent like anhydrous Dimethylformamide

(DMF).

Add a non-nucleophilic base, such as sodium hydride (NaH), portion-wise at 0°C to

deprotonate the N9 position, forming the sodium salt of adenine.

Slowly add tert-butyl bromoacetate to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography

(TLC) indicates the consumption of adenine.

Quench the reaction carefully with water and extract the product with an organic solvent

like ethyl acetate.

Purify the crude product, (6-Amino-9H-purin-9-yl)-acetic acid tert-butyl ester, via column

chromatography.

Step 2: N6-Amine Protection with Benzhydryloxycarbonyl (Bhoc)

Rationale: The exocyclic N6 amine must be protected to prevent it from reacting during the

subsequent PNA backbone coupling. The Bhoc group is chosen for its stability during Fmoc

deprotection (piperidine treatment) and its easy removal under mild acidic conditions (TFA).

[7]

Procedure:

Dissolve the N9-alkylated adenine from Step 1 in a solvent such as anhydrous pyridine or

dichloromethane.

Cool the solution to 0°C.

Add diphenylmethyl chloroformate (Bhoc-Cl) dropwise. A non-nucleophilic base like

Diisopropylethylamine (DIPEA) may be added if using a non-basic solvent.

Stir the reaction at room temperature and monitor its progress by TLC.

Upon completion, perform an aqueous workup to remove any salts and excess reagents.

Purify the resulting (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid tert-butyl

ester by column chromatography.

Step 3: Selective Deprotection of the tert-Butyl Ester

Rationale: The final step is the selective removal of the tert-butyl ester to liberate the

carboxylic acid, which is required for coupling to the PNA backbone. Trifluoroacetic acid
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(TFA) is the reagent of choice as it efficiently cleaves the tert-butyl group while leaving the

Bhoc protecting group intact.[6]

Procedure:

Dissolve the protected ester from Step 2 in dichloromethane.

Add an excess of Trifluoroacetic Acid (TFA) and stir at room temperature. The reaction is

typically rapid.

Monitor by TLC until the starting material is consumed.

Evaporate the solvent and excess TFA in vacuo. Co-evaporation with toluene can be used

to ensure complete removal of residual acid.

The final product, (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid, can be

triturated with a non-polar solvent like diethyl ether to induce precipitation and then

collected by filtration as a solid.

Application in Fmoc/Bhoc PNA Monomer Synthesis
The synthesized (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid is now ready to be

coupled with the PNA backbone, which is typically a protected form of N-(2-aminoethyl)glycine.

In the context of Fmoc/Bhoc chemistry, this would be N-Fmoc-N'-(2-aminoethyl)glycine.

(6-Benzhydryloxycarbonylamino-
purin-9-yl)-acetic acid

Fmoc-PNA-Adenine(Bhoc) Monomer

Amide Bond
Formation

Fmoc-N-(2-aminoethyl)glycine

Coupling Reagent
(e.g., HBTU, HATU)
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Figure 2: Coupling of the nucleobase acetic acid with the PNA backbone to form the final

monomer.

Protocol: PNA Monomer Synthesis and Solid-Phase
Oligomerization
Step 1: PNA Monomer Synthesis (Coupling)

Rationale: This step forms the final PNA monomer by creating an amide bond between the

carboxylic acid of the title compound and the secondary amine of the Fmoc-protected

backbone. Peptide coupling reagents are used to activate the carboxylic acid and facilitate

this reaction.

Procedure:

Dissolve (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid in N-Methyl-2-

pyrrolidone (NMP).

Add a peptide coupling reagent such as HBTU or HATU, along with a base like DIPEA and

lutidine, to activate the carboxylic acid.[3]

In a separate vessel, dissolve the Fmoc-N-(2-aminoethyl)glycine backbone.

Add the activated nucleobase solution to the backbone solution and stir until the reaction

is complete.

The final Fmoc-PNA-Adenine(Bhoc) monomer is then purified, typically by precipitation

and washing.

Step 2: Solid-Phase PNA Synthesis Workflow

Rationale: The synthesized monomer is used in a stepwise solid-phase synthesis cycle to

build a PNA oligomer of a desired sequence. The cycle involves deprotection of the N-

terminal Fmoc group, coupling of the next monomer, and capping of any unreacted chains.

[3][5]
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Workflow:

Deprotection: The synthesis starts with a resin-bound PNA chain with a terminal Fmoc

group. This group is removed by treating the resin with a 20% solution of piperidine in

DMF.

Activation & Coupling: The incoming Fmoc-PNA-Adenine(Bhoc) monomer is pre-activated

in solution (as in Step 1) and then added to the resin. The activated carboxyl group

couples with the newly freed N-terminal amine on the growing chain.

Capping: Any unreacted amino groups on the resin are capped, typically with acetic

anhydride, to prevent the formation of deletion sequences.

Repeat: The cycle of deprotection, coupling, and capping is repeated until the desired PNA

sequence is assembled.

Cleavage and Global Deprotection: Once the synthesis is complete, the PNA oligomer is

cleaved from the resin, and the Bhoc protecting groups are simultaneously removed using

a cleavage cocktail, most commonly a mixture of TFA and a scavenger like m-cresol.[3]
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Figure 3: The solid-phase synthesis cycle for PNA oligomerization using Fmoc/Bhoc chemistry.
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Conclusion and Future Perspectives
(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid is a specialized yet indispensable

component in the field of nucleic acid analog chemistry. Its structure is tailored for the robust

and widely adopted Fmoc/Bhoc PNA synthesis strategy, allowing for the creation of high-purity

PNA oligomers for a range of advanced biomedical applications. Understanding the synthesis

and role of this intermediate is fundamental for any research group aiming to synthesize

custom PNA probes for diagnostics, gene targeting, or antisense therapies. As the therapeutic

and diagnostic potential of PNA continues to be explored, the demand for high-quality, well-

characterized monomers and their precursors, such as the topic of this guide, will undoubtedly

grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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